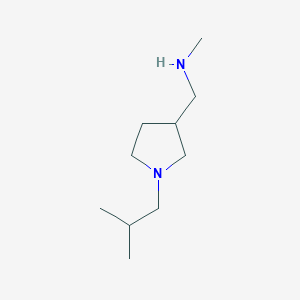

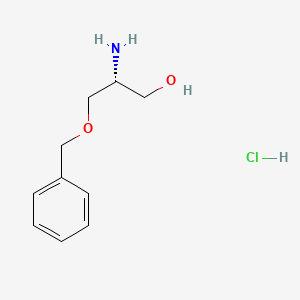

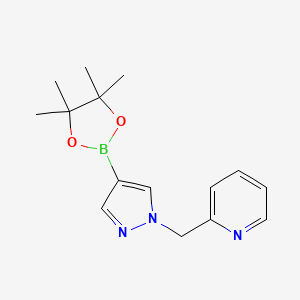

![molecular formula C9H5ClN2S B1289592 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile CAS No. 221061-10-5](/img/structure/B1289592.png)

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H5ClN2S . It has a molecular weight of 208.67 . The compound is pale-yellow to yellow-brown in color .

Synthesis Analysis

The synthesis of thiophene derivatives like “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” is 1S/C9H5ClN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Thiophene-based analogs, such as “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile”, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

“2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” has a molecular weight of 208.67 . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Anticancer Agents

Thiophene derivatives, including 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile , have been utilized in the synthesis of novel heterocyclic compounds with potential anticancer properties. These compounds have shown tumor cell growth inhibition activities in vitro on various human tumor cell lines, such as breast adenocarcinoma . The ability to inhibit cancer cell growth makes these thiophene derivatives valuable for further research and development in cancer therapy.

Anti-inflammatory Drugs

The thiophene nucleus is a common feature in many anti-inflammatory drugs. The structural versatility of thiophene allows for the synthesis of a wide range of compounds with anti-inflammatory properties. This makes 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile a potential starting material for developing new anti-inflammatory medications .

Antimicrobial Activity

Thiophene derivatives are known to exhibit antimicrobial properties. The structural complexity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile can be leveraged to create compounds that target a variety of microbial pathogens, offering a pathway for the development of new antimicrobial agents .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Inhibitors of these enzymes are important in the treatment of diseases like cancer. Thiophene derivatives have been shown to act as kinase inhibitors, and 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile could serve as a scaffold for designing such inhibitors .

Organic Semiconductors

In the field of material science, thiophene-based molecules are integral to the advancement of organic semiconductors. These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique structure of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile may contribute to the development of new organic semiconductor materials .

Corrosion Inhibitors

Thiophene derivatives are also applied in industrial chemistry as corrosion inhibitors. The chemical stability and reactivity of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile make it a candidate for creating compounds that can protect metals from corrosion, which is crucial in extending the life of metal components .

Anti-arrhythmic Medications

The structural framework of thiophene compounds has been associated with anti-arrhythmic properties. As such, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile could be explored for its potential use in the synthesis of medications that can treat or prevent abnormal heart rhythms .

Anti-anxiety and Anti-psychotic Medications

Thiophene derivatives have been reported to possess anti-anxiety and anti-psychotic effects. The pharmacological activity of these compounds can be attributed to their interaction with various neurotransmitter systems. Therefore, 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile might be valuable in the discovery and development of new drugs for treating psychological disorders .

Orientations Futures

The future directions for “2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile” and similar compounds are likely to involve further exploration of their potential as biologically active compounds . Their diverse range of pharmacological properties makes them promising candidates for the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-amino-6-chloro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPPEPAITIGSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593619 |

Source

|

| Record name | 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221061-10-5 |

Source

|

| Record name | Benzo[b]thiophene-3-carbonitrile, 2-amino-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221061-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

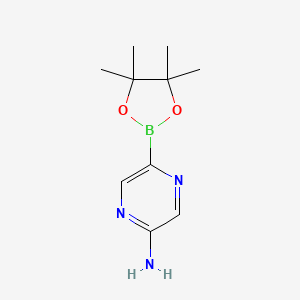

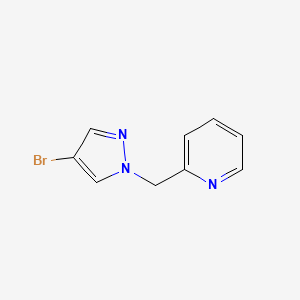

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)

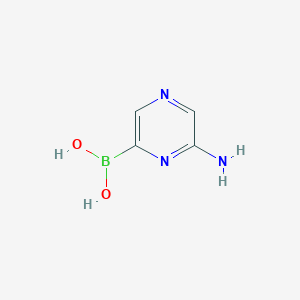

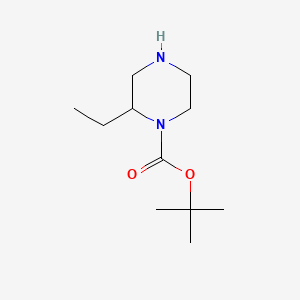

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)

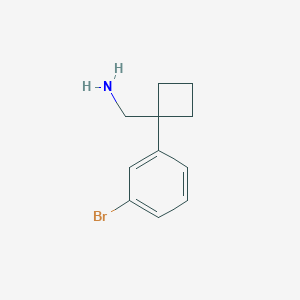

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)